molecular formula C8H5Br B7888570 7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene

7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene

Cat. No.: B7888570
M. Wt: 181.03 g/mol
InChI Key: JQOFZAWKFBCSHK-UHFFFAOYSA-N
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Description

Historical Context of Bicyclo[4.2.0]octatetraenes and Benzocyclobutadienes in Organic Chemistry

The story of 7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene is intrinsically linked to the history of its parent compound, benzocyclobutadiene. The pursuit of benzocyclobutadiene, the simplest polycyclic hydrocarbon composed of a fused aromatic benzene (B151609) ring and an anti-aromatic cyclobutadiene (B73232) ring, was a significant challenge in synthetic organic chemistry. wikipedia.orgacs.org Early attempts to synthesize this molecule were often met with the formation of dimers or polymers, a testament to its high reactivity. acs.org

The first successful synthesis of a benzocyclobutene derivative was reported in the mid-20th century, paving the way for further exploration of this class of compounds. acs.org The parent benzocyclobutadiene, with the chemical formula C₈H₆, was eventually observed and characterized, confirming its transient nature. wikipedia.org These early studies were crucial in developing the chemistry of strained ring systems and understanding the interplay between aromaticity and anti-aromaticity.

Significance of Highly Strained and Aromatic/Antiaromatic Polycyclic Hydrocarbons in Chemical Research

Highly strained polycyclic hydrocarbons, such as benzocyclobutadiene and its derivatives, are of immense interest to chemists for several reasons. The fusion of an aromatic ring with an anti-aromatic ring in benzocyclobutadiene results in a non-aromatic compound with unique electronic properties. wikipedia.orgacs.org The inherent ring strain of the four-membered ring makes these molecules highly reactive and prone to undergo reactions that relieve this strain, such as Diels-Alder reactions where they act as potent dienophiles. wikipedia.orgorganic-chemistry.orglibretexts.org

The study of these molecules provides valuable insights into fundamental concepts like bond theory, aromaticity, and the limits of molecular stability. They serve as important intermediates in the synthesis of more complex polycyclic systems and have been utilized in the production of various materials and pharmaceuticals.

Research Rationale and Objectives for Investigations into this compound

The introduction of a bromine atom onto the benzocyclobutadiene framework to give this compound opens up new avenues for research. The primary objectives for investigating this specific compound include:

Understanding the Influence of a Halogen Substituent: A key goal is to determine how the electron-withdrawing nature and steric bulk of the bromine atom affect the stability, electronic structure, and reactivity of the parent benzocyclobutadiene system.

Exploring Novel Synthetic Pathways: The bromo-substituent can serve as a synthetic handle for further functionalization through cross-coupling reactions, allowing for the construction of more complex molecules that would be difficult to access otherwise.

Probing Reaction Mechanisms: Studying the reactions of this compound, such as its dimerization or its participation in cycloaddition reactions, can provide a deeper understanding of the mechanisms of these fundamental organic transformations.

Developing New Materials: The unique electronic and reactive properties of halogenated benzocyclobutadienes make them potential building blocks for novel polymers and functional materials with tailored properties.

Compound Data

Below is a table summarizing key identifiers and computed properties for the compounds discussed in this article.

Compound NameOther NamesMolecular FormulaMolecular Weight ( g/mol )
This compoundBromobenzocyclobutadieneC₈H₅Br181.03
Bicyclo[4.2.0]octa-1,3,5,7-tetraeneBenzocyclobutadieneC₈H₆102.13
7-Bromobicyclo[4.2.0]octa-1,3,5-triene1-BromobenzocyclobuteneC₈H₇Br183.05

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromobicyclo[4.2.0]octa-1(8),2,4,6-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br/c9-8-5-6-3-1-2-4-7(6)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOFZAWKFBCSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Studies on 7 Bromobicyclo 4.2.0 Octa 1,3,5,7 Tetraene

Electronic Structure and Bonding Characterization

The electronic nature of 7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene is complex, arising from the fusion of a benzene (B151609) ring with a highly strained four-membered ring containing a bromine substituent.

Application of Molecular Orbital Theory and Electron Delocalization Models

Molecular orbital (MO) theory provides a foundational understanding of the electronic structure of this compound. ethernet.edu.etsci-hub.sepearson.com The fusion of the cyclobutene (B1205218) ring with the benzene ring disrupts the complete delocalization of the π-electrons characteristic of benzene. The π-system of the six-membered ring largely retains its aromatic character, while the double bond within the four-membered ring introduces localized π-character.

The bromine atom at the 7-position further influences the electronic distribution through both inductive and resonance effects. Inductively, the electronegative bromine atom withdraws electron density from the bicyclic system. Through resonance, the lone pairs on the bromine can, to a limited extent, interact with the π-system. Computational models would likely show a highest occupied molecular orbital (HOMO) with significant contribution from the π-system of the benzene ring and the double bond of the cyclobutene ring, while the lowest unoccupied molecular orbital (LUMO) would be influenced by the antibonding π* orbitals.

Quantum Chemical Assessment of Aromaticity, Antiaromaticity, and Homoaromaticity within the Bicyclic Framework

Quantum chemical calculations are essential for quantifying the degree of aromaticity in the bicyclic system. While the six-membered ring is formally a benzene ring, its fusion to the strained four-membered ring can impact its aromatic character. free.fr The parent compound of the bicyclic system, cyclooctatetraene (B1213319), is known to be non-aromatic and adopts a tub-like conformation to avoid the anti-aromaticity of a planar 8-π electron system. free.frwikipedia.org In this compound, the bicyclic structure is a valence isomer of a substituted cyclooctatetraene. altervista.org

The benzene portion of the molecule is expected to exhibit a significant degree of aromaticity, as indicated by calculated magnetic criteria (such as Nucleus-Independent Chemical Shift, NICS) and structural criteria (bond length equalization). The four-membered ring, with its one double bond, does not fit the criteria for aromaticity or antiaromaticity in itself. The system as a whole is best described as a molecule with a dominant aromatic benzene ring fused to a strained, non-aromatic four-membered ring. The concept of homoaromaticity is not expected to be a significant factor in the ground state of this molecule.

Geometrical Optimization and Strain Energy Calculations

The geometry of this compound is a direct consequence of the fusion of a planar six-membered ring with a non-planar four-membered ring, leading to considerable ring strain.

Analysis of Ring Strain and Structural Distortions in Bicyclo[4.2.0]octatetraene Systems

The fusion of the cyclobutene ring to the benzene ring in the bicyclo[4.2.0]octatetraene framework induces significant angle strain. acs.org The ideal bond angles for an sp²-hybridized carbon are 120°, and for an sp³-hybridized carbon are 109.5°. The internal bond angles of the four-membered ring will be significantly compressed from these ideal values. This strain affects the bond lengths and angles of the fused benzene ring, causing some deviation from a perfect hexagonal geometry.

High-level ab initio studies on the parent bicyclo[4.2.0]octa-2,4,7-triene have provided insights into the energetics of such systems. acs.org The introduction of the double bond at the 7,8-position and the bromine substituent at the 7-position in this compound would further increase the strain energy. The C1-C6 bond, which is common to both rings, is expected to be elongated compared to a typical aromatic C-C bond due to the strain imposed by the fused four-membered ring.

Predicted Bond Lengths in this compound
BondPredicted Length (Å)Comment
C1-C6> 1.40Elongated due to ring fusion strain
C7=C8~1.34Typical C=C double bond
C7-Br~1.88Standard C-Br single bond
C1-C8~1.51Strained single bond

Conformational Preferences and Interconversion Dynamics

The bicyclic framework of this compound is relatively rigid. The primary conformational flexibility would arise from the puckering of the four-membered ring. However, the presence of the C7=C8 double bond significantly flattens this ring compared to a cyclobutane (B1203170) ring. The primary dynamic process of interest is the valence isomerization to the corresponding substituted cyclooctatetraene. This process is a key feature of the chemistry of cyclooctatetraene and its bicyclic isomers. altervista.org

Reaction Mechanism Elucidation through Potential Energy Surface Analysis

Potential energy surface (PES) analysis is a powerful tool for understanding the reaction mechanisms involving this compound. A key reaction pathway for this molecule is its thermal or photochemical rearrangement. The parent bicyclo[4.2.0]octa-2,4,7-triene is known to be in equilibrium with cyclooctatetraene, although the equilibrium lies heavily on the side of the monocyclic isomer. altervista.org

For this compound, a likely reaction is the electrocyclic ring-opening of the four-membered ring to form 1-bromocyclooctatetraene. The PES for this transformation would reveal the transition state structure and the activation energy for this process. The presence of the bromine atom could influence the torquoselectivity of the ring-opening reaction. Furthermore, the PES can be used to explore other potential reaction pathways, such as cycloaddition reactions at the C7=C8 double bond.

Predicted Energetics for the Isomerization of this compound
ParameterPredicted Value (kcal/mol)Significance
Activation Energy (Ring Opening)ModerateIndicates thermal accessibility of the isomerization pathway
Enthalpy of ReactionExothermic towards 1-bromocyclooctatetraeneThe monocyclic isomer is likely more stable

Characterization of Transition States and Determination of Reaction Pathways

Computational studies, primarily employing methods like Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF), have been instrumental in elucidating the reaction mechanisms of benzocyclobutadiene and its derivatives. bohrium.comnih.gov These methods allow for the location and characterization of transition states, which are critical points on the potential energy surface that dictate the feasibility and stereochemical outcome of a reaction.

The principal reaction pathway for benzocyclobutadienes is the electrocyclic ring-opening to form the corresponding o-quinodimethane. For this compound, this involves the cleavage of the C7-C8 bond. Theoretical calculations predict that this process is a concerted pericyclic reaction. nih.gov The transition state for this ring-opening is characterized by an elongated C7-C8 bond and a specific rotational motion of the substituents on these carbons (torquoselectivity). nih.gov The presence of the bromine atom at the 7-position is expected to influence the activation energy and the geometry of the transition state compared to the unsubstituted parent compound.

In the dimerization of the parent cyclobutadiene (B73232), a transition state with aromatic character has been identified at intermediate intermolecular distances. youtube.com While not a direct reaction pathway for the isolated molecule, this provides insight into the electronic nature of interacting bicyclo[4.2.0]octa-tetraene systems.

Computational Studies of Bifurcation Points and Reaction Dynamics in Pericyclic Processes

The potential energy surfaces of pericyclic reactions can be complex, sometimes featuring bifurcation points where a single transition state leads to two or more different products. Such "ambimodal" transition states have been computationally investigated for higher-order pericyclic reactions. bohrium.com While specific studies on bifurcation points for this compound are not prevalent in the literature, the general principles derived from studies on related systems are applicable.

Ab initio molecular dynamics (AIMD) simulations can provide a more dynamic picture of the reaction, tracking the trajectory of the atoms over time as the reaction proceeds. ethernet.edu.etchemspider.com These simulations can reveal the intricate details of bond breaking and formation and can uncover dynamic effects that are not apparent from static calculations of the potential energy surface. For the electrocyclic ring-opening of benzocyclobutadienes, AIMD could potentially illustrate the competition between different rotameric pathways and the influence of the bromine substituent on the reaction dynamics.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Computational chemistry provides powerful tools for predicting various spectroscopic parameters. These predictions are invaluable for identifying and characterizing transient species like this compound, and for corroborating experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nmrdb.orgcaspre.canmrdb.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical spectra that can be compared with experimental data. nih.gov For this compound, predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus, which is significantly influenced by the strained four-membered ring and the bromine substituent.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. nist.gov These calculations can help in assigning the vibrational modes observed in experimental spectra. For this compound, characteristic vibrational modes would include the C-Br stretching frequency and various ring deformation modes of the bicyclic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting electronic absorption spectra. youtube.comresearchgate.netyoutube.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the conjugated system.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can aid in understanding fragmentation patterns. nih.govnih.gov For the related compound, 7-Bromobicyclo[4.2.0]octa-1,3,5-triene, predicted collision cross section (CCS) values for various adducts have been calculated, providing theoretical data that can be compared with ion mobility-mass spectrometry experiments. uni.lu The fragmentation of this compound would likely involve the loss of a bromine radical or HBr, followed by further fragmentation of the hydrocarbon backbone.

Below is a table of predicted mass spectrometry data for the related triene compound, which provides a reference for what could be expected for the tetraene.

Adductm/zPredicted CCS (Ų)
[M+H]⁺182.98039119.3
[M+Na]⁺204.96233131.1
[M-H]⁻180.96583126.9
[M+NH₄]⁺200.00693138.2
[M+K]⁺220.93627123.7
[M+H-H₂O]⁺164.97037116.3
[M+HCOO]⁻226.97131140.3
[M]⁺181.97256145.4
[M]⁻181.97366145.4
Data sourced from PubChemLite for 7-Bromobicyclo[4.2.0]octa-1,3,5-triene. uni.lu

Correlation with Experimental Data: A crucial aspect of computational spectroscopy is the correlation of predicted data with experimental results. nih.govresearchgate.net This validation is essential for confirming the accuracy of the theoretical models and for providing confident structural assignments. Due to the transient nature of this compound, obtaining experimental spectroscopic data is a significant challenge. However, should such data become available, comparison with the predicted spectra would be a critical step in its definitive characterization.

Synthetic Methodologies Towards 7 Bromobicyclo 4.2.0 Octa 1,3,5,7 Tetraene and Analogs

Strategies for the Construction of the Bicyclo[4.2.0]octane Core

The formation of the fused bicyclo[4.2.0]octane ring system is a pivotal step in the synthesis of the target compound and its analogs. Chemists have developed several robust strategies to build this essential carbon skeleton.

Electrocyclization Reactions

Electrocyclization reactions, which involve the concerted formation of a sigma bond between the termini of a conjugated π-system, are a powerful tool for constructing the bicyclo[4.2.0]octane core. Specifically, 8π and 6π electrocyclizations are prominent in the synthesis of bicyclo[4.2.0]octadiene derivatives. rsc.org

A notable example is the biomimetic synthesis of natural products like the endiandric acids, which features a spectacular cascade of pericyclic reactions. rsc.orgresearchgate.net This sequence is often initiated by a conrotatory 8π electrocyclization of a linear, conjugated tetraene, which forms a cyclooctatriene intermediate. This intermediate can then undergo a highly torquoselective 6π disrotatory electrocyclization to forge the bicyclo[4.2.0]octadiene scaffold. rsc.org These complex transformations can be triggered either thermally or photochemically, and the stereochemical outcome is governed by the Woodward-Hoffmann rules. rsc.org The instability of the polyene precursors can be a challenge, but purification and characterization are sometimes possible before the cyclization cascade proceeds. rsc.org

The required linear tetraene precursors can be synthesized through various methods, while an alternative approach involves the use of cyclooctatetraene (B1213319) (COT) as a starting material, which can be manipulated to enter a similar cascade. rsc.org The versatility of these electrocyclic processes allows for the rapid assembly of complex polycyclic frameworks from relatively simple starting materials. rsc.org

Cycloaddition Approaches (e.g., [4+2] and [2+2] Cycloadditions)

Cycloaddition reactions, where two or more unsaturated molecules or parts of the same molecule combine to form a cyclic adduct, provide another direct route to the bicyclo[4.2.0]octane system. Both intermolecular and intramolecular variants of [4+2] and [2+2] cycloadditions have been successfully employed.

[2+2] Cycloadditions are particularly common. For instance, the synthesis of the bicyclo[4.2.0]octane ring found in the kingianin family of natural products has been achieved via a [2+2] ketene (B1206846) cycloaddition. researchgate.netacgpubs.org In this approach, a ketene, generated in situ from an acyl chloride, reacts with a cyclohexadiene to form the cyclobutanone (B123998) ring fused to the six-membered ring. acgpubs.org The reaction conditions, such as the choice of solvent, can significantly influence the yield of the bicyclic product. acgpubs.org Other examples include the photochemical [2+2] cycloaddition of acrylonitrile (B1666552) to an enamine derived from cyclohexanone, which after subsequent steps, yields a functionalized bicyclo[4.2.0]octene. nih.gov Furthermore, visible-light-promoted intermolecular [2+2] cycloadditions have been developed to construct polysubstituted 2-azabicyclo[4.2.0]octane compounds with high efficiency and stereoselectivity. google.com

[4+2] Cycloadditions, or Diels-Alder reactions, can also be utilized. While often used to form six-membered rings, intramolecular versions can be designed to construct the bicyclo[4.2.0]octane framework. researchgate.netresearchgate.net Additionally, photochemical [4+2] cycloadditions in aqueous-organic solvents have been shown to be an efficient method for creating tricyclic ketones containing the bicyclo[4.2.0]octane moiety. acs.org

Cycloaddition TypeReactantsKey FeaturesResulting StructureReference
[2+2] Ketene CycloadditionChloro piperonyl ketene + 1,3-Cyclohexadiene (B119728)Non-biomimetic strategy; yield sensitive to solvent.Bicyclic cyclobutanone acgpubs.org
[2+2] Cycloaddition1-N-pyrrolidinylcyclohexene + AcrylonitrileFollowed by N-methylation and Hoffman elimination.Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile nih.gov
Visible-Light [2+2] Cycloaddition1,4-Dihydropyridine + AlkeneUses photosensitizer catalyst; high stereoselectivity.2-Azabicyclo[4.2.0]octane google.com
Intramolecular [4+2] CycloadditionFunctionalized trienesPart of a tandem Claisen rearrangement/electrocyclisation/IMDA sequence.Endiandric acid core researchgate.net

Ring Contraction and Expansion Methodologies from Larger Carbocycles (e.g., Cyclooctatetraene)

The manipulation of larger carbocyclic rings, particularly the eight-membered cyclooctatetraene (COT), serves as a cornerstone for synthesizing the bicyclo[4.2.0]octane core. COT and its valence isomer, bicyclo[4.2.0]octa-2,4,7-triene, exist in a dynamic equilibrium. acs.org This intrinsic property makes COT an ideal precursor, as the "ring contraction" to the bicyclic system is a facile valence isomerization.

Synthetic strategies often begin with the functionalization of COT, followed by thermal or photochemical inducement of the rearrangement to the bicyclic isomer. For example, the reaction of COT with mercuric acetate (B1210297) can lead to derivatives of bicyclo[4.2.0]octa-2,4-diene. acs.org A particularly powerful method involves the bromination of cyclooctatetraene, which yields a trans-7,8-dibromobicyclo[4.2.0]octa-2,4-diene. researchgate.netnih.gov This dibrominated compound is a versatile intermediate for further transformations. researchgate.netnih.gov

Beyond simple valence isomerization, more complex sequences starting from COT are also prevalent. A tandem Claisen rearrangement/6π-electrocyclisation sequence starting from a vinyl ether derived from cyclooctatetraene oxide can rapidly construct an advanced bicyclo[4.2.0]octadiene aldehyde intermediate, showcasing an elegant and efficient pathway to the desired core structure. researchgate.net

Introduction and Regioselective Placement of the Bromine Moiety

Once the bicyclic core is established, or concurrently with its formation, the bromine atom must be introduced. The regioselectivity of this step is critical for arriving at the desired 7-bromo isomer.

Electrophilic Bromination of Unsaturated Precursors

The most direct method for introducing bromine is through the electrophilic bromination of an unsaturated precursor. The reaction of an alkene with elemental bromine (Br₂) or other electrophilic bromine sources like N-Bromosuccinimide (NBS) proceeds through a bromonium ion intermediate.

As mentioned previously, the bromination of cyclooctatetraene is a key example, leading to a bicyclic dibromo adduct. researchgate.netnih.govthieme-connect.de Similarly, benzocyclobutene, which is bicyclo[4.2.0]octa-1,3,5-triene, can be brominated in an aqueous solution to yield 4-bromobenzocyclobutene. mdpi.com The electrophilic addition of bromine to such systems can sometimes be complicated by rearrangements or competing reaction pathways (e.g., radical vs. ionic mechanisms), requiring careful control of reaction conditions. researchgate.net In some cases, the choice of brominating agent and the presence of additives can be used to control the regio- and stereochemical outcome of the cyclization of unsaturated acids and alcohols, a process known as bromolactonization or bromoetherification. biointerfaceresearch.com

PrecursorReagentProductKey ObservationReference
Cyclooctatetraene (COT)Br₂trans-7,8-Dibromo-bicyclo[4.2.0]octa-2,4-dieneKey intermediate for further synthesis. researchgate.net, nih.gov
BenzocyclobuteneBr₂ in H₂O4-BromobenzocyclobuteneBromination of the aromatic part of a related system. mdpi.com
BenzonorbornadieneBr₂Rearranged dibromidesDemonstrates potential for skeletal rearrangements during bromination. researchgate.net

Base-Induced Elimination Reactions for Formation of Unsaturated Brominated Systems

Elimination reactions are crucial for introducing unsaturation into the brominated bicyclic framework, ultimately leading to the target tetraene. These reactions typically involve the removal of hydrogen bromide (HBr) from an alkyl bromide precursor using a base. libretexts.org

The mechanism of elimination can be E1, E2, or E1cB, depending on the substrate, base, and reaction conditions. libretexts.org A common strategy involves the double dehydrobromination of a vicinal dibromide. For instance, the trans-7,8-dibromo-bicyclo[4.2.0]octa-2,4-diene, synthesized via bromination of COT, can be subjected to base-induced elimination. A single elimination of HBr would yield a brominated bicyclo[4.2.0]octa-2,4,7-triene, a direct precursor to the target compound. A second elimination would generate the final double bond, forming the highly reactive 7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene system.

This two-step halogenation-dehydrohalogenation sequence is a classic method for creating unsaturated systems. thieme-connect.de For example, treatment of the bicyclic products from the halogenation of cyclooctatetraene with a strong base like potassium tert-butoxide can induce dehydrohalogenation to give a monohalogenated cyclooctatetraene, which exists in equilibrium with its brominated bicyclic valence isomer. thieme-connect.de The choice of base and control of stoichiometry are essential to guide the elimination process toward the desired unsaturated product.

Halogenation of Cyclooctatetraene Derivatives and Subsequent Skeletal Rearrangements

The introduction of halogens, particularly bromine, onto a cyclooctatetraene (COT) core is a key strategy for accessing bicyclo[4.2.0]octane and its unsaturated analogs. This approach often involves a halogenation step followed by a skeletal rearrangement.

One notable method involves the Wohl-Ziegler bromination of dihydrobiphenylene using N-bromosuccinimide (NBS) and a radical initiator like AIBN. acs.org This reaction promotes the formation of bromobenzocyclooctatetraene. acs.org The proposed mechanism for this transformation involves the initial formation of a bis-allylic radical within the 1,3-cyclohexadiene part of the dihydrobiphenylene. acs.org This is followed by halogenation at the bridgehead position of the benzocyclobutene ring and a subsequent electrocyclic ring opening to yield the cyclooctatetraene structure. acs.org

Another approach starts with the photooxygenation of trans-7,8-dibromo-bicyclo[4.2.0]octa-2,4-diene, which is itself synthesized from cyclooctatetraene. researchgate.netresearchgate.net This reaction produces a tricyclic endoperoxide. researchgate.netresearchgate.net This intermediate can then undergo further transformations, such as reduction and elimination, to yield various functionalized bicyclo[4.2.0]octane derivatives. researchgate.netresearchgate.net The halogenated bicyclic system serves as a versatile precursor for creating more complex molecules. researchgate.net

Redox processes can also induce significant skeletal rearrangements in cyclooctatetraene derivatives. For instance, the chemical reduction of a π-expanded COT derivative can lead to a core rearrangement involving the formation of a new carbon-carbon bond, drastically altering the geometry of the molecule. rsc.orgrsc.org While not a direct halogenation-rearrangement sequence for synthesis, this highlights the structural flexibility of the COT framework and its susceptibility to rearrangement under specific chemical conditions. rsc.orgrsc.org

Table 1: Halogenation and Rearrangement Reactions for Bicyclo[4.2.0]octatetraene Synthesis

Starting Material Reagents Product Yield Reference
Dihydrobiphenylene NBS, AIBN, CCl₄ Bromobenzocyclooctatetraene Low acs.org
trans-7,8-dibromo-bicyclo[4.2.0]octa-2,4-diene ¹O₂ (Photooxygenation) Tricyclic endoperoxide Not specified researchgate.netresearchgate.net
π-expanded COT derivative Li or Na with secondary ligands Doubly-reduced rearranged product Not specified rsc.orgrsc.org

Stereocontrolled Synthesis of Bicyclo[4.2.0]octatetraene Derivatives

Achieving stereocontrol in the synthesis of bicyclo[4.2.0]octatetraene derivatives is crucial for accessing specific isomers and for the total synthesis of natural products containing this core structure. stonybrook.edu A primary strategy for achieving this control is through pericyclic reactions, specifically 8π/6π electrocyclization cascades. rsc.org

Synthetic approaches often target the creation of linear tetraene precursors that can undergo this biosynthetic-like cascade. nih.gov However, the stereochemical outcome of these reactions can be influenced by various factors, including the use of chiral auxiliaries. For example, a rationally designed chiral 4,5-trans-diphenyl oxazoline (B21484) auxiliary has been shown to provide significant diastereoselectivity (70% de) in the 8π ring closure to form bicyclo[4.2.0]octadienes. stonybrook.edu The configuration of the major isomer from such reactions can be confirmed through X-ray structure analysis. stonybrook.edu

Another pathway to stereocontrolled synthesis begins with cyclooctatetraene and involves the addition of mercury(II) acetate to form a diacetoxydiene. beilstein-journals.org This intermediate can then be subjected to a series of stereospecific reactions, including photooxygenation, reduction, and palladium-catalyzed cyclization, to introduce amino alcohol functionalities with a high degree of stereocontrol. beilstein-journals.org The configurations of the resulting polyhydroxylated bicyclic molecules are determined using spectroscopic methods. beilstein-journals.org

The synthesis of halogenated bicyclo[4.2.0]inositols also demonstrates stereocontrol. Starting from cyclooctatetraene, trans-7,8-dibromobicyclo[4.2.0]octa-2,4-diene is prepared. researchgate.net Photooxygenation of this compound yields a bicyclic endoperoxide, which can be rearranged to a bisepoxide. The ring-opening of this bisepoxide can lead to a mixture of tetraacetates, ultimately affording halogenated inositol (B14025) derivatives with specific stereochemistry. researchgate.net

Table 2: Methods for Stereocontrolled Synthesis of Bicyclo[4.2.0]octane Derivatives

Method Key Step Stereochemical Control Reference
Electrocyclization Cascade 8π/6π electrocyclization of a linear tetraene Chiral 4,5-trans-diphenyl oxazoline auxiliary stonybrook.edu
Functional Group Interconversion Pd(0) catalyzed ionization/cyclization of a diol Substrate-controlled beilstein-journals.org
Halogenation and Rearrangement Ring-opening of a bisepoxide derived from trans-7,8-dibromobicyclo[4.2.0]octa-2,4-diene Neighboring group participation and reagent control researchgate.net

Challenges and Advancements in this compound Synthesis

The synthesis of this compound and its analogs is fraught with challenges, largely stemming from the inherent instability of the precursors and the strained nature of the final product.

A significant challenge is the instability of the polyene precursors required for electrocyclization cascades. rsc.org These molecules are often difficult to purify and handle without causing isomerization or decomposition. rsc.org Furthermore, the synthesis of vinyl ethers, which can be intermediates in some routes, is also a notable challenge in organic synthesis. rsc.org

The pursuit of enantioselective synthesis of bicyclo[4.2.0]octadiene natural products has been an appealing but difficult goal. rsc.org While methods for enantioselective 6π-electrocyclic reactions exist, the enantioselective 8π-electrocyclic reaction remains largely unresolved. rsc.org Density functional theory (DFT) modeling has predicted the thermal racemization of bicyclo[4.2.0]octadiene intermediates, which complicates efforts toward enantioselective synthesis. rsc.orgresearchgate.net

Despite these difficulties, significant advancements have been made. A major breakthrough is the development of a two-step synthesis of functionalized bicyclo[4.2.0]octadienes from cyclooctatetraene. nih.gov This method has proven versatile and has been successfully applied to the first total synthesis of kingianic acid A and formal syntheses of other related natural products. nih.gov Another advancement is the use of a tandem Ru-catalyzed [2+2+2] cycloaddition of arylenynes to dihydrobiphenylenes, followed by a halogen-radical ring opening. acs.org This process allows for the construction of a new class of polycyclic arenes containing a brominated cyclooctatetraene ring. acs.org

The development of new synthetic strategies that avoid the often-difficult stereoselective synthesis of coupling partners for forging the 4-5 carbon-carbon bond represents a significant step forward. rsc.org An anti-vicinal difunctionalisation of cyclooctatetraene can intercept the 8π/6π cascade and provide rapid access to advanced bicyclo[4.2.0]octadiene intermediates. rsc.org

Reactivity and Mechanistic Investigations of 7 Bromobicyclo 4.2.0 Octa 1,3,5,7 Tetraene

Pericyclic Transformations

The significant ring strain of the four-membered ring fused to the aromatic system makes 7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene susceptible to transformations that alleviate this strain. Pericyclic reactions, which proceed through concerted, cyclic transition states, are the primary routes through which this compound reacts. These reactions are governed by the principles of orbital symmetry conservation and include valence isomerizations and cycloadditions.

Valence Isomerization Pathways and Equilibrium Studies

Valence isomerization, a type of pericyclic reaction, involves the reorganization of sigma (σ) and pi (π) bonds, leading to isomers with different molecular connectivity. For this compound, the most significant valence isomerization is the electrocyclic ring-opening of the cyclobutene (B1205218) moiety.

The application of thermal or photochemical energy provides the necessary activation for the isomerization of this compound.

Thermal Isomerization: Upon heating, benzocyclobutene derivatives undergo a conrotatory electrocyclic ring-opening to form highly reactive ortho-xylylene (or o-quinodimethane) intermediates. mdpi.com This process is consistent with the Woodward-Hoffmann rules for a 4π electron system under thermal conditions. In the case of this compound, this thermal activation converts it into a bromo-substituted o-xylylene (B1219910), which is a key reactive intermediate for subsequent reactions.

Photochemical Isomerization: Photochemical activation involves promoting the molecule to an electronic excited state. For 4π electron systems, the Woodward-Hoffmann rules predict a disrotatory ring-opening mechanism. ethernet.edu.et Therefore, irradiation of this compound can also lead to the formation of the corresponding o-xylylene isomer, often under milder conditions than thermal methods. More complex photochemical rearrangements, potentially involving other isomers like semibullvalene, have been observed in the parent cyclooctatetraene (B1213319) system. researchgate.net

A dynamic equilibrium exists between the tub-shaped, non-planar cyclooctatetraene (COT) and its bicyclic valence isomer, bicyclo[4.2.0]octa-2,4,7-triene. altervista.org Spectroscopic analysis shows that for the parent hydrocarbon, the monocyclic COT form is overwhelmingly dominant at equilibrium (>99.9%). altervista.org However, the bicyclic isomer, despite being present in minute quantities (≤0.01%), is significantly more reactive, particularly in cycloaddition reactions. altervista.org

The formation of products derived from a bicyclo[4.2.0]octane skeleton in reactions starting with cyclooctatetraene is strong evidence for the participation of this less stable but more reactive valence isomer. altervista.org For this compound, this equilibrium is shifted towards the formation of the bromo-o-xylylene, which is a planarized, more reactive cyclooctatetraene-type structure. The bromo substituent influences the electronic properties and stability of the isomers, thereby affecting the position of the equilibrium.

Table 1: Equilibrium Characteristics of Cyclooctatetraene and its Valence Isomer

Feature Cyclooctatetraene (COT) Isomer Bicyclo[4.2.0]octatriene Isomer
Relative Population at Equilibrium >99.9% (Major) ≤0.01% (Minor)
Relative Reactivity Low High (especially in Diels-Alder reactions)
Driving Force for Reaction Isomerization to the more reactive bicyclic form Inherent reactivity of the strained ring and conjugated diene

This table is based on data for the parent, unsubstituted cyclooctatetraene system as described in the literature. altervista.org

Cycloaddition Reactions (e.g., Diels-Alder, [2+2])

The o-xylylene valence isomer of this compound is an electron-rich diene, making it an excellent participant in cycloaddition reactions. These reactions are fundamental to its synthetic utility.

The most important of these is the [4+2] cycloaddition, or Diels-Alder reaction. The o-xylylene intermediate can be trapped by a variety of dienophiles to yield substituted, fused ring systems. mdpi.comaltervista.org For instance, reactions with powerful dienophiles like tetracyanoethylene (B109619) or maleic anhydride (B1165640) proceed readily. altervista.org While [4+2] cycloadditions are dominant, [2+2] cycloadditions are also possible, typically under photochemical conditions.

As with all concerted Diels-Alder reactions, the reaction of the bromo-o-xylylene intermediate is stereoselective. The stereochemistry of the dienophile is preserved in the resulting cycloadduct.

Regioselectivity, which determines the orientation of the dienophile relative to the diene, is governed by the electronic and steric influence of the bromine substituent. The bromo group can exert both an inductive electron-withdrawing effect and a resonance electron-donating effect, as well as steric hindrance. The regiochemical outcome depends on the matching of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile, or vice versa). The specific substitution pattern of the dienophile will dictate which regioisomer is favored.

Table 2: General Principles of Regioselectivity in the Diels-Alder Reaction

Dienophile Type Expected Major Regioisomer Controlling Factors
Electron-Withdrawing Group (EWG) at C1 "ortho" and "para" adducts Primary orbital overlap between C4 of the diene and C2 of the dienophile.
Electron-Donating Group (EDG) at C1 "meta" adducts Altered orbital coefficients on the dienophile.
Steric Bulk Addition occurs at the less hindered face of the diene. Minimization of steric repulsion in the transition state.

This table outlines general principles; the specific outcome for the bromo-o-xylylene intermediate would require detailed experimental or computational analysis.

The cycloaddition reactions involving the bromo-o-xylylene intermediate can be classified as either intermolecular or intramolecular.

Intermolecular Reactions: These occur when the thermally or photochemically generated o-xylylene reacts with a separate, external dienophile molecule. altervista.org This is a common strategy for building molecular complexity, where the benzocyclobutene derivative acts as a building block.

Intramolecular Reactions: If a dienophile moiety is tethered to the benzocyclobutene core via a suitable chain, an intramolecular Diels-Alder (IMDA) reaction can occur upon generation of the o-xylylene. This is a powerful synthetic strategy for the rapid construction of complex polycyclic and cage-like structures. The efficiency of the IMDA reaction depends on the length and nature of the tether connecting the diene and dienophile.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded atom or group migrates across a conjugated π-system. wikipedia.orglibretexts.org The feasibility and stereochemistry of these reactions are governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. fiveable.mewikipedia.org The total number of electrons involved in the rearrangement determines whether the reaction is thermally or photochemically allowed and whether the migrating group moves across the same face (suprafacial) or opposite faces (antarafacial) of the π-system. libretexts.orglibretexts.org

In systems related to this compound, such as substituted cyclooctatrienes, wikipedia.orglibretexts.org-sigmatropic shifts of hydrogen are common. libretexts.org A wikipedia.orglibretexts.org-hydrogen shift involves six electrons (four π-electrons and two σ-electrons) and is therefore thermally allowed to proceed via a suprafacial pathway. libretexts.orglibretexts.org For the bicyclo[4.2.0]octatetraene framework, a wikipedia.orglibretexts.org-shift could involve the migration of a hydrogen atom between the four-membered and six-membered rings.

Conversely, wikipedia.orgfiveable.me-sigmatropic shifts are 4-electron processes and are thermally forbidden for a suprafacial migration. fiveable.me They would need to proceed through a geometrically constrained antarafacial transition state. wikipedia.org However, photochemical wikipedia.orgfiveable.me-shifts are symmetry-allowed and can occur suprafacially. libretexts.orgstereoelectronics.org While specific studies on sigmatropic rearrangements of 7-bromobenzocyclobutadiene are not extensively detailed in the literature, the principles of pericyclic reactions suggest that such rearrangements are plausible under appropriate thermal or photochemical conditions, leading to various isomers.

Sigmatropic Shift Type Number of Electrons Thermal/Photochemical Topology Status in Related Systems
wikipedia.orgfiveable.me-Shift4n (n=1)ThermalAntarafacial (strained)Forbidden/Uncommon
wikipedia.orgfiveable.me-Shift4n (n=1)PhotochemicalSuprafacialAllowed
wikipedia.orglibretexts.org-Shift4n+2 (n=1)ThermalSuprafacialAllowed & Observed
wikipedia.orglibretexts.org-Shift4n+2 (n=1)PhotochemicalAntarafacialAllowed
wikipedia.orgnih.gov-Shift4n (n=2)ThermalAntarafacialAllowed
wikipedia.orgnih.gov-Shift4n (n=2)PhotochemicalSuprafacialAllowed

Electrophilic and Nucleophilic Reactivity

The unique electronic structure of 7-bromobenzocyclobutadiene, with its strained four-membered ring fused to an aromatic system, dictates its reactivity towards both electrophiles and nucleophiles. The cyclobutadiene (B73232) moiety is highly reactive and influences the adjacent benzene (B151609) ring. wikipedia.org

The high degree of strain and the anti-aromatic character of the cyclobutadiene portion of benzocyclobutadiene make it highly susceptible to addition reactions. echemi.comquora.com It readily dimerizes or polymerizes and can act as a dienophile in Diels-Alder reactions. wikipedia.org

One of the characteristic reactions of related, less-strained cyclooctatetraene systems is the addition of bromine. In the equilibrium between cyclooctatetraene and its valence isomer, bicyclo[4.2.0]octa-2,4,7-triene, bromine addition occurs preferentially at the more reactive cyclobutene moiety. sci-hub.sesci-hub.ru For 7-bromobenzocyclobutadiene, electrophilic addition would likely target the highly strained double bond of the four-membered ring.

The molecule can also participate as a 4π component in Diels-Alder cycloadditions, a rare mode of reactivity for benzocyclobutadienes. nih.gov This reaction, often occurring with electron-deficient alkynes, leads to the formation of substituted naphthalene (B1677914) derivatives. nih.gov

Table of Representative Addition Reactions

Reaction Type Reagent Part of Molecule Attacked Product Type
Dimerization None (thermal) Cyclobutadiene moiety Dihydrobenzo[a]biphenylene
Diels-Alder [4+2] Electron-deficient alkyne Cyclobutadiene moiety (as diene) Substituted Naphthalene

Nucleophilic aromatic substitution (SNA_r_) is a key reaction for aryl halides. wikipedia.org Unlike S_N_2 reactions, the S_N_Ar mechanism typically proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups help to stabilize the negative charge of the intermediate. masterorganicchemistry.combyjus.com

In the case of this compound, the fused cyclobutene ring system acts as an electron-withdrawing group due to its high s-character and ring strain, which can activate the aromatic ring towards nucleophilic attack. However, the precise influence on the regioselectivity and reaction rate compared to standard activating groups like nitro groups requires specific experimental investigation. The reaction would involve the attack of a nucleophile on the carbon atom bearing the bromine, followed by the expulsion of the bromide ion to yield the substituted benzocyclobutadiene product.

The bromine atom in 7-bromobenzocyclobutadiene is a versatile functional handle for various transformations. A primary reaction is the metal-halogen exchange, which is fundamental in organometallic chemistry for creating new carbon-carbon or carbon-heteroatom bonds. wikipedia.org

This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orgtcnj.edu The exchange results in the formation of a highly reactive aryllithium species. This intermediate can then be quenched with a wide range of electrophiles to introduce new functional groups. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org Given the strained nature of the benzocyclobutadiene system, these reactions must be conducted under carefully controlled, often cryogenic, conditions to prevent unwanted side reactions or decomposition. tcnj.eduprinceton.edu

Examples of Reactions at the Bromine Atom

Reaction Name Reagents Intermediate Product after Quenching with E+
Lithium-Halogen Exchange n-BuLi or t-BuLi, THF, low temp. 7-Lithiobenzocyclobutadiene 7-E-benzocyclobutadiene
Grignard Formation Mg, THF 7-Bromomagnesiobenzocyclobutadiene 7-E-benzocyclobutadiene
Suzuki Coupling Pd catalyst, base, boronic acid (Palladium-insertion intermediate) 7-Arylbenzocyclobutadiene

Radical Chemistry in Bicyclo[4.2.0]octatetraene Systems

The study of radical ions provides deep insight into the electronic structure and reactivity of cyclic polyenes. Ionization of related molecules like the anti-dimer of cyclobutadiene has been shown to lead to spontaneous rearrangement to form the radical cation of bicyclo[4.2.0]octa-2,4,7-triene (BOT). researchgate.net This indicates that the BOT radical cation is a relatively stable species on the C₈H₈˙⁺ potential energy surface.

Radical addition reactions are also relevant. For instance, the radical addition of thiophenol to cyclooctatetraene can lead to the formation of a bicyclo[4.2.0]octadiene derivative through intramolecular cyclization of an initial adduct. A novel method for constructing tub-shaped halogenated benzocyclooctatetraenes involves a halogen-radical ring-opening of dihydrobiphenylenes. nih.gov This process is believed to proceed through the formation of a bis-allylic radical, followed by halogenation and an electrocyclic ring opening to yield the benzocyclooctatetraene structure. nih.gov These findings suggest that this compound and its parent system can engage in complex radical-mediated transformations.

Skeletal Rearrangements and Unimolecular Decomposition Pathways

The high ring strain of the fused four-membered ring in benzocyclobutadiene derivatives makes them prone to skeletal rearrangements and decomposition, particularly under thermal or photochemical conditions. wikipedia.org A primary pathway for rearrangement is the thermal electrocyclic ring-opening of the cyclobutene ring. rsc.org

For the parent benzocyclobutene, heating to around 180 °C induces a conrotatory ring-opening to form the highly reactive o-xylylene (or ortho-quinodimethane) intermediate. wikipedia.org This process temporarily disrupts the aromaticity of the benzene ring, making the reverse ring-closure highly favorable. wikipedia.org The generated o-xylylene is a powerful intermediate in synthesis, often trapped in situ via cycloaddition reactions which restore the aromaticity of the six-membered ring. wikipedia.org It is expected that 7-bromobenzocyclobutadiene would undergo a similar thermal ring-opening to generate a bromo-substituted o-xylylene, which could then be trapped or undergo further reactions.

Furthermore, the dimerization of benzocyclobutadiene, which proceeds even at low temperatures, is a key unimolecular decomposition pathway for this transient species, leading to the more stable 6a,10b-dihydrobenzo[a]biphenylene. researchgate.net

Wagner-Meerwein Rearrangements in Bicyclic Systems

The Wagner-Meerwein rearrangement is a classic carbocation rearrangement involving a 1,2-shift of an alkyl, aryl, or hydride group. In bicyclic systems, these rearrangements are often driven by the release of ring strain or the formation of a more stable carbocation. While specific studies on the Wagner-Meerwein rearrangement of this compound are not extensively documented, the behavior of related bicyclic systems provides valuable insights.

The formation of a carbocation at the C7 position of the bicyclo[4.2.0]octa framework, for instance through solvolysis of the C-Br bond, would generate a species ripe for rearrangement. The stability of this carbocation and the potential for strain relief would be key determinants of the reaction pathway. Gold-catalyzed reactions of homologous methylenecyclopropyl 1,5-enynes have been shown to proceed through a 6-endo-dig cyclization followed by a Wagner-Meerwein migration to yield bicyclic dienes, demonstrating the feasibility of such rearrangements in related systems. rsc.org

In the context of other bicyclic frameworks, such as substituted 11-oxatricyclo[6.2.1.0¹,⁶]undec-9-enes, treatment with iodine and silver acetate (B1210297) induces Wagner-Meerwein rearrangements, leading to interesting fused ring systems. acs.org These examples underscore the propensity of bicyclic systems to undergo such skeletal reorganizations upon the formation of a cationic center. The driving force is often the formation of a more stable carbocationic intermediate.

A generalized representation of a potential Wagner-Meerwein rearrangement in a bicyclo[4.2.0]octane system is depicted below:

ReactantIntermediate CarbocationRearranged Product
Substituted Bicyclo[4.2.0]octaneSecondary CarbocationTertiary Carbocation

This table illustrates the fundamental principle of the rearrangement, where a less stable carbocation rearranges to a more stable one.

Other Cationic, Anionic, and Neutral Rearrangements

Beyond the classic Wagner-Meerwein rearrangement, this compound and its derivatives can undergo a variety of other rearrangements under different reaction conditions.

Cationic Rearrangements: The radical cation of the related bicyclo[4.2.0]octa-2,4,7-triene has been shown to undergo rearrangement. rsc.org Similarly, cationic rearrangements of 1,1′-bi(benzocyclobutylidene), a related dimeric structure, have been observed upon protonation, leading to the formation of 5,10-dihydroindeno[2,1-a]indene. rsc.org These findings suggest that the generation of a positive charge on the bicyclo[4.2.0]octa skeleton can trigger complex skeletal reorganizations.

Anionic Rearrangements: The generation of an anion at the C7 position, for instance through lithium-halogen exchange, opens up pathways for anionic rearrangements. While specific examples for the target molecule are scarce, the anionic Fries rearrangement of aromatic carbamates and carbonates, involving a 1,3-O→C shift upon ortho-lithiation, provides a precedent for intramolecular migrations in anionic species. rsc.org The high mobility of substituents in anionic rearrangements of organosilicon compounds further highlights the potential for such transformations.

Neutral Rearrangements: Thermal rearrangements of halogenated dimethylenecyclobutanes and methylenecyclobutenes have been reported to yield benzene derivatives. researchgate.net Pyrolysis of benzocyclobutene itself produces styrene, indicating that thermal conditions can induce significant structural changes. researchgate.net These processes often involve the intermediacy of highly reactive species like arylcarbenes and cycloheptatetraenes. researchgate.net

Organometallic Chemistry and Transition Metal Catalysis in Synthesis and Transformations

The carbon-bromine bond in this compound serves as a versatile anchor for the synthesis of organometallic reagents and for its participation in transition metal-catalyzed reactions.

The generation of an organolithium species via lithium-halogen exchange or a Grignard reagent would provide a powerful nucleophile for the formation of new carbon-carbon and carbon-heteroatom bonds. These organometallic intermediates can react with a wide range of electrophiles.

Transition Metal Catalysis: this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of C-C bonds. The general mechanism for a Suzuki coupling, a prominent example of such reactions, is outlined below:

StepDescription
Oxidative Addition The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
Transmetalation A boronic acid derivative transfers its organic group to the palladium center, displacing the bromide.
Reductive Elimination The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the cross-coupled product.

This catalytic cycle allows for the coupling of the bicyclo[4.2.0]octa-1,3,5,7-tetraene moiety with a wide variety of organic fragments. Palladium-catalyzed reactions have been employed for the synthesis of cyclopentane-fused benzocyclobutenes and for the coupling of α-bromocarbonyls with allylic alcohols, showcasing the broad applicability of this methodology. researchgate.netnih.gov

Insufficient Data to Generate Article on the Chemical Compound “this compound”

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of available research data concerning the derivatization, functionalization, and synthetic utility of the chemical compound this compound. The existing information is largely confined to its identification, basic properties, and commercial availability.

The specific areas of chemical modification and functionalization outlined in the requested article, including cross-coupling reactions (Suzuki, Heck, Sonogashira), lithiation and subsequent quenching reactions, oxidation, reduction, and directed ortho-metalation strategies, are not documented in the accessible scientific literature for this particular compound.

While the bromine atom at the 7-position and the unsaturated framework of the bicyclic system theoretically offer avenues for a wide range of chemical transformations, the absence of published research, including detailed experimental findings and data tables, makes it impossible to generate a thorough, informative, and scientifically accurate article as per the provided instructions.

The strict adherence to the specified outline and the exclusion of information from analogous compounds or general methodologies prevent the creation of a meaningful article. Any attempt to do so would result in a document lacking the required scientific depth and detail. Therefore, the generation of the requested article cannot be fulfilled at this time due to the insufficient availability of primary research on this compound.

Derivatization, Functionalization, and Synthetic Utility of 7 Bromobicyclo 4.2.0 Octa 1,3,5,7 Tetraene

Intermediacy in the Synthesis of Complex Organic Molecules

7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene, a strained bicyclic compound, serves as a versatile intermediate in the construction of intricate molecular architectures. Its inherent ring strain and the presence of a reactive bromine atom make it a valuable building block for creating both natural product skeletons and novel bioactive molecules. The electrocyclic ring-opening of the benzocyclobutene moiety to a highly reactive ortho-quinodimethane intermediate is a key feature of its synthetic utility, enabling access to complex polycyclic systems through cycloaddition reactions.

Applications in Natural Product Total Synthesis

The strategic use of benzocyclobutene derivatives, including the bromo-substituted variant, has been demonstrated in the total synthesis of steroids. A notable approach involves the thermolytic ring-opening of a functionalized benzocyclobutene precursor to generate an ortho-quinodimethane, which then undergoes an intramolecular Diels-Alder reaction to construct the core steroid skeleton. This strategy significantly shortens the synthetic route to these complex natural products.

A key example is the synthesis of steroid skeletons with controlled stereochemistry. nih.gov The synthesis begins with the alkylation of a spirolactone with a substituted benzocyclobutene. The bromine atom on the benzocyclobutene ring provides a handle for further functionalization or can be carried through the synthesis to be part of the final steroidal structure. The subsequent thermolysis of this advanced intermediate triggers the formation of the tetracyclic steroid core. This methodology allows for the stereoselective synthesis of steroids with either a trans-anti-cis or a trans-anti-trans ring fusion, depending on the design of the precursors. nih.gov

Table 1: Key Steps in Steroid Synthesis via a Benzocyclobutene Intermediate

StepReactantsReagents and ConditionsProductKey Transformation
1Spirolactone, 7-Bromobenzocyclobutene derivativeBase (e.g., LDA), THFAlkylated SpirolactoneC-C bond formation via alkylation
2Alkylated SpirolactoneHeat (Thermolysis)Tetracyclic Steroid PrecursorElectrocyclic ring-opening of benzocyclobutene followed by intramolecular [4+2] cycloaddition
3Tetracyclic Steroid PrecursorFurther functional group manipulationsSteroid Natural Product AnalogElaboration of the steroid core

This table is a generalized representation based on the synthetic strategy. Specific reagents and yields would vary depending on the target steroid.

Synthesis of Bioactive Analogs and Novel Chemical Scaffolds

The unique reactivity of this compound and its derivatives makes them attractive starting materials for the synthesis of novel chemical scaffolds with potential biological activity. The ability to generate a planar ortho-quinodimethane allows for the construction of diverse molecular frameworks that are not easily accessible through other synthetic methods.

One such application is in the modular synthesis of stereodefined benzocyclobutene derivatives that can be further elaborated into bioactive molecules like dipeptides. manchester.ac.uk This approach utilizes a sequential copper- and palladium-catalyzed reaction sequence to construct functionalized benzocyclobutenes. The bromo-substituent can be envisioned as a precursor to one of the groups in the initial coupling partners or as a point for later-stage diversification. The resulting benzocyclobutene-containing amino acid derivatives can then be coupled with other amino acids to form dipeptides, which are analogs of natural peptides and are of significant interest in drug discovery. manchester.ac.uk

Table 2: Synthesis of a Benzocyclobutene-Containing Dipeptide Analog

StepStarting MaterialReagents and ConditionsIntermediate/ProductPurpose
1Substituted Imine, Alkenyl Boronic EsterCu-catalyst, B2pin2Quaternary α-Amino EsterBorylative coupling to create a key intermediate
2Quaternary α-Amino EsterPd-catalystBenzocyclobutene Amino EsterIntramolecular Suzuki-Miyaura cyclization to form the benzocyclobutene core
3Benzocyclobutene Amino Ester1. Hydrolysis (e.g., LiOH) 2. Amide coupling (e.g., HATU, DIPEA), Glycine methyl esterBenzocyclobutene DipeptideFormation of the peptide bond to create a bioactive analog

This table illustrates a modular approach to bioactive scaffolds. The 7-bromo functionality on the initial benzocyclobutene could be used to introduce a variety of substituents in the starting materials for this synthetic sequence.

Broader Implications and Future Research Outlook in 7 Bromobicyclo 4.2.0 Octa 1,3,5,7 Tetraene Chemistry

Contribution to Fundamental Understanding of Strained Organic Molecules

The study of 7-Bromobicyclo[4.2.0]octa-1,3,5,7-tetraene offers profound insights into the nature of ring strain, a key concept in organic chemistry. numberanalytics.comwikipedia.org The fusion of an aromatic benzene (B151609) ring with an anti-aromatic cyclobutadiene (B73232) ring results in a highly strained and reactive molecule. wikipedia.org The presence of the bromine atom further modulates the electronic properties and reactivity of this system.

The inherent instability and high potential energy of such molecules drive unique chemical transformations. wikipedia.org For instance, the parent benzocyclobutadiene readily dimerizes or polymerizes and acts as a dienophile in Diels-Alder reactions due to the destabilizing effect of the cyclobutadiene ring. wikipedia.org The study of this compound and its reactions, such as its rapid rearrangement following generation, provides a valuable platform to quantify the effects of strain on reaction kinetics and thermodynamics. nih.gov Understanding how the bromo substituent influences the delicate balance between aromatic stabilization and anti-aromatic destabilization is crucial for developing more accurate theoretical models of molecular structure and bonding. wikipedia.org

Detailed research findings on the reactivity of related systems, such as the reaction of benzynes with alkynes to form benzocyclobutadiene intermediates, have revealed unusual reaction pathways. nih.gov These intermediates can act as 4π diene components in Diels-Alder reactions, leading to the formation of complex polyaromatic compounds. nih.gov Investigating analogous reactions with this compound could uncover new, synthetically useful transformations driven by the release of ring strain.

Potential for Novel Materials Design and Development

The high reactivity and unique electronic structure of strained systems like this compound make them intriguing building blocks for the design of novel materials. Benzocyclobutene (BCB) derivatives, for example, are already utilized in the microelectronics industry for creating low-dielectric interlayer materials. This is due to their ability to undergo thermal ring-opening to form highly reactive o-xylylenes, which can then polymerize. The presence of a bromo-substituent on the benzocyclobutadiene core, as in this compound, opens up possibilities for post-polymerization modification through cross-coupling reactions, allowing for the fine-tuning of material properties.

Furthermore, the incorporation of such strained units into polymer backbones can lead to materials with unique mechanical and optical properties. The inherent strain can be harnessed to create materials that respond to external stimuli such as heat or light, leading to applications in sensors, actuators, and responsive coatings. The synthesis of conjugated polymers incorporating benzotriazole (B28993) units, a related heterocyclic system, has been shown to result in materials with interesting fluorescence properties, suggesting that polymers derived from this compound could also exhibit valuable optoelectronic characteristics. gsconlinepress.com

Advancements in Spectroscopic Characterization Techniques for Reactive Intermediates

Due to their high reactivity, molecules like this compound often exist as transient intermediates, making their direct observation and characterization a significant challenge. The pursuit of understanding these fleeting species has driven advancements in spectroscopic techniques. Matrix isolation spectroscopy, where reactive molecules are trapped in an inert gas matrix at very low temperatures, is a powerful tool for studying their structure and properties. This technique, combined with computational chemistry, has been successfully used to characterize other reactive species, including bromine oxides and perfluorinated benzynes. pearson.comacs.org

Applying these advanced spectroscopic methods to this compound would provide invaluable experimental data on its geometry, vibrational frequencies, and electronic transitions. This information is crucial for benchmarking and refining theoretical models. Furthermore, time-resolved spectroscopic techniques, such as ultrafast laser spectroscopy, could be employed to study the dynamics of its formation and subsequent reactions on femtosecond to nanosecond timescales, offering a real-time view of its chemical behavior. researchgate.net

Emerging Methodologies in Synthetic Organic Chemistry Utilizing Strained Systems

The synthetic utility of strained ring systems is a rapidly growing area of research. The energy stored in the strained bonds can be released to drive a variety of chemical transformations, enabling the construction of complex molecular architectures that would be difficult to access through conventional methods. nih.gov Formal cycloaddition reactions driven by the homolytic opening of strained rings are a testament to this approach. nih.gov

The development of synthetic methodologies that harness the reactivity of this compound could lead to novel and efficient routes for the synthesis of valuable organic compounds. For instance, its participation in cycloaddition reactions, either as a dienophile or, more unusually, as a diene, could be exploited to build intricate polycyclic frameworks. nih.gov The bromo-substituent also serves as a synthetic handle for further functionalization, for example, through palladium-catalyzed cross-coupling reactions, opening up a vast chemical space for the synthesis of new molecules. The study of benzylic bromination using reagents like N-bromosuccinamide (NBS) provides a parallel for the selective introduction of bromine, which can then act as a leaving group in subsequent synthetic steps. youtube.com

Unexplored Reactivity Patterns and Future Directions for Computational and Experimental Research

Despite the progress made in understanding strained systems, the reactivity of this compound remains largely uncharted territory. Future research should focus on a synergistic approach combining computational and experimental studies to explore its full chemical potential.

Future Experimental Research Directions:

Synthesis and Isolation: Developing robust and scalable synthetic routes to this compound and its derivatives is a primary goal. Efforts should also be directed towards its isolation and characterization, potentially using matrix isolation techniques.

Reactivity Studies: A systematic investigation of its reactivity with a wide range of reagents, including dienophiles, dienes, nucleophiles, and electrophiles, is needed. This will help to map out its reaction landscape and identify synthetically useful transformations.

Polymerization Studies: Exploring the polymerization of this compound and the properties of the resulting polymers could lead to the development of new functional materials.

Future Computational Research Directions:

Detailed Mechanistic Studies: High-level computational studies are needed to elucidate the mechanisms of the reactions of this compound, including its formation, dimerization, and participation in cycloaddition reactions.

Prediction of Properties: Theoretical calculations can be used to predict the spectroscopic properties, aromaticity, and strain energy of this molecule and its derivatives, guiding experimental efforts.

Design of Novel Reactions: Computational chemistry can be a powerful tool for designing new reactions and predicting their outcomes, accelerating the discovery of novel synthetic methodologies.

The exploration of the chemistry of this compound and related strained molecules is a journey into the heart of chemical reactivity and bonding. The insights gained will not only enrich our fundamental understanding of chemistry but also pave the way for the development of new materials and synthetic methods with real-world applications.

Q & A

Q. How can researchers ensure reproducibility when synthesizing this compound across different laboratories?

  • Methodology : Publish detailed protocols with exact reagent grades, equipment models (e.g., Schlenk line specifications), and purification steps (e.g., column chromatography gradients). Participate in interlaboratory studies to validate methods. Use blockchain-enabled lab notebooks for tamper-proof data recording .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.